Para-Iodobenzyl Substitution Enhances Lipophilicity Relative to Ortho-Isomer
The octanol:water partition coefficient of 2-O-(4-iodobenzyl)glucose (para-IBG) was measured and found to be significantly higher than that of its ortho-substituted isomer (ortho-IBG) [1]. This indicates greater lipophilicity for the para-isomer, a property that directly influences its ability to cross biological membranes and its in vivo tissue distribution [1].
| Evidence Dimension | Lipophilicity (Octanol:Water Partition Coefficient) |
|---|---|
| Target Compound Data | Higher than ortho-IBG (exact logP value not provided in abstract) |
| Comparator Or Baseline | ortho-IBG (2-O-(2-iodobenzyl)glucose) |
| Quantified Difference | para-IBG is more lipophilic than ortho-IBG |
| Conditions | Measured via octanol:water partition coefficient in vitro [1] |
Why This Matters
The distinct lipophilicity profile of para-IBG dictates its unique biodistribution and tissue uptake characteristics, which are critical for the design and interpretation of imaging studies, differentiating it from other positional isomers.
- [1] Lutz, T., Dougan, H., Rihela, T., Hudon, M., Cohen, P., Jamieson, W.R.E., Lyster, D.M. "The effect of iodine position on uptake in the mouse using an isomeric series of 2-deoxy-2-O-([123I]-iodobenzyl)glucoses". Journal of Labelled Compounds and Radiopharmaceuticals, 1991, 29(5), 535-546. View Source
